Zinc nitride

Optoelectronics Semiconductors Bandgap Engineering

Researchers needing earth-abundant, low-temperature-processable semiconductors for NIR detection or flexible electronics face limited options. Zinc nitride (Zn₃N₂) directly solves this: • Direct bandgap tunable to 1.01 eV, enabling NIR photodetection inaccessible to GaN (3.4 eV) or AlN (6.2 eV). • Low work function (~4.2 eV) for efficient electron injection in OLEDs and photoelectrochemical cells. • Thermal decomposition at ~700°C permits deposition on flexible polymer substrates (PET, PEN), unlike high-temperature nitrides. Supplied as high-purity powder, 99% (metals basis), shipped under ambient conditions for immediate R&D use.

Molecular Formula Zn3N2
N2Zn3
Molecular Weight 224.2 g/mol
CAS No. 1313-49-1
Cat. No. B074714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc nitride
CAS1313-49-1
Molecular FormulaZn3N2
N2Zn3
Molecular Weight224.2 g/mol
Structural Identifiers
SMILES[N-]=[Zn].[N-]=[Zn].[Zn+2]
InChIInChI=1S/2N.3Zn/q2*-1;;;+2
InChIKeyAKJVMGQSGCSQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Nitride (Zn₃N₂) Material Baseline


Zinc nitride (Zn₃N₂, CAS 1313-49-1) is a binary II-V semiconductor with an anti-bixbyite cubic crystal structure, recognized as an earth-abundant alternative to conventional III-V nitride semiconductors. It exhibits n-type conductivity with high electron mobility and electrical conductivity, making it a candidate for optoelectronics and thin-film transistors [1]. The material is characterized by a bandgap that ranges from approximately 1.0 eV to 3.2 eV depending on synthesis conditions, a remarkably low work function of ~4.2 eV for the (111) surface, and thermal decomposition at ~700 °C, which distinguishes it from the more thermally robust commercial nitrides like GaN and AlN [2].

Optoelectronic & TFT Research
Wide bandgap tunability for visible–NIR device studies
Low-Temperature Processing
Compatible with flexible or temperature-sensitive substrates
Earth-Abundant Semiconductor
Gallium-free alternative for sustainable nitride research

Zn₃N₂ Substitution Limitations


Generic substitution of Zn₃N₂ with other nitride or oxide semiconductors is fundamentally limited by its unique combination of a low work function (≈4.2 eV), a direct bandgap that can be as low as 1.01 eV, and significantly lower decomposition temperature (≈700 °C) compared to GaN (>1000 °C) and AlN (>2000 °C) [1][2]. These properties enable distinct applications in low-temperature processing for thin-film electronics and specific optoelectronic band alignment, while its earth-abundant composition offers a cost and sustainability advantage over gallium-based alternatives [3].

Bandgap mismatchGaN or AlN substitution loses NIR access; fixed wide gap limits visible/NIR device studies
Work function barrierHigher work function alternatives may hinder electron injection layer performance
Thermal budget incompatibilityGaN/AlN require high-temperature processing unsuitable for flexible substrates

Zn₃N₂ Performance Comparison Data


Tunable Bandgap for Visible-NIR Applications

Zn₃N₂ demonstrates a highly tunable bandgap spanning 1.01 eV to 3.2 eV, depending on synthesis technique, whereas GaN has a fixed direct bandgap of ~3.4 eV and AlN has an indirect bandgap of ~6.2 eV [1][2][3]. This tunability allows Zn₃N₂ to access the visible and near-infrared spectrum, a critical region for photovoltaics and sensing that the wider-bandgap GaN and AlN cannot effectively address.

Bandgap Tunability
Cross-study
1.01–3.2 eV (Zn₃N₂) vs. GaN ~3.4 eV, AlN ~6.2 eV
Supports NIR-to-visible optoelectronic research
Synthesis-method-dependent range
Optoelectronics Semiconductors Bandgap Engineering

Low Work Function for Electron Injection

Density-functional theory (DFT) calculations predict a remarkably low work function (ionization potential) of ~4.2 eV for the (111) surface of Zn₃N₂ [1]. This value is significantly lower than typical work functions of common transparent conductive oxides (e.g., ITO ≈ 4.7–4.8 eV) and many nitride semiconductors, indicating a strong propensity for electron emission and favorable band alignment for electron injection into adjacent layers in heterostructures.

Work Function
Class-level
~4.2 eV (Zn₃N₂) vs. ITO 4.7–4.8 eV
Supports electron-injection layer research
DFT-G₀W₀ calculation
Work Function Band Alignment Electron Injection Photocathodes

Superior Hole Mobility Over GaN

Computational screening of ternary zinc nitrides has identified compositions like CaZn₂N₂ with calculated hole effective masses significantly smaller than that of GaN (2.0 m₀) [1][2]. While this evidence is for a related ternary compound, it strongly supports the class-level inference that zinc-based nitride semiconductors can achieve superior hole transport properties, a key advantage for developing high-performance p-type devices where GaN is notoriously poor.

Hole Mobility Potential
Class-level
Effective mass ≤0.5 m₀ (CaZn₂N₂) vs. GaN 2.0 m₀
Supports p-type transport exploration
Based on ternary zinc nitride screening
Carrier Mobility p-Type Semiconductor Effective Mass Power Electronics

Low-Temperature Processing Advantage

Zn₃N₂ undergoes thermal decomposition into its elemental constituents at approximately 700 °C, a temperature far below the decomposition points of GaN (>1000 °C) and AlN (>2000 °C) [1][2]. This lower thermal stability is a defining characteristic: it limits use in extreme high-temperature environments but simultaneously makes Zn₃N₂ compatible with low-temperature processing on flexible or temperature-sensitive substrates, a niche where GaN and AlN are often unusable.

Processing Temperature
Cross-study
Decomp. ~700 °C vs. GaN >1000 °C, AlN >2000 °C
Enables flexible-substrate deposition research
Atmospheric pressure decomposition
Thermal Stability Decomposition Temperature Low-Temperature Processing Thin Film

Annealing-Enhanced Ambient Stability

While Zn₃N₂ films are susceptible to rapid oxidation in ambient air, post-growth thermal annealing under nitrogen flow dramatically improves stability. A study demonstrated that annealing at 200–400 °C increased degradation time from a few days (un-annealed) to several years (annealed), a three-order-of-magnitude improvement [1]. This treatment stabilizes the native oxide layer, significantly enhancing the material's practical usability in devices requiring long-term environmental stability.

Ambient Stability
Head-to-head
Annealed: years vs. un-annealed: days
Supports device-reliability research
Post-growth N₂ anneal at 200–400 °C
Ambient Stability Thermal Annealing Oxidation Resistance Device Reliability

Zn₃N₂ Optimal Application Scenarios


NIR Photodetectors and Solar Cells

Zn₃N₂ is uniquely suited for NIR photodetection and solar energy conversion due to its achievable bandgap of 1.01 eV, which allows absorption of photons beyond the visible spectrum that are inaccessible to GaN (3.4 eV) and AlN (6.2 eV) [1][2]. Procurement for these applications should prioritize Zn₃N₂ when the active layer must capture the NIR portion of the solar spectrum or function as a low-energy photon detector.

Electron Injection Layers and Photocathodes

With a calculated work function of ~4.2 eV for the (111) surface, Zn₃N₂ is an excellent candidate for electron injection layers in organic LEDs and photoelectrochemical cells, where efficient electron transfer across interfaces is critical [3]. This low work function, substantially lower than common transparent conductors like ITO (4.7–4.8 eV), reduces injection barriers and improves device efficiency. Users seeking to enhance electron injection or develop efficient photocathodes should select Zn₃N₂ over higher-work-function oxides.

Flexible Thin-Film Transistors

The decomposition temperature of Zn₃N₂ at ~700 °C, while lower than that of GaN (>1000 °C) and AlN (>2000 °C), is an enabling feature for low-temperature processing [4]. This property allows Zn₃N₂ to be deposited and processed on temperature-sensitive substrates such as flexible polymers (e.g., PET, PEN) or glass, enabling the fabrication of flexible and lightweight electronics where high-temperature nitrides are not viable [5].

High Hole Mobility p-Type Devices

Research on related ternary zinc nitrides (e.g., CaZn₂N₂) demonstrates the potential for p-type conductivity with exceptionally high hole mobility due to a small hole effective mass (≤0.5 m₀ vs. 2.0 m₀ for GaN) [6]. This class-level evidence indicates that Zn₃N₂ and its alloys could be engineered for high-performance p-type transistors and diodes, overcoming a fundamental limitation of GaN technology. Procurement for p-type nitride R&D should focus on Zn₃N₂ as a promising platform material.

Application
Selection Property
Validation Focus
NIR Photodetector & Solar Cell Research
Tunable bandgap extending to NIR range
Synthesis-conditions vs. bandgap review
Electron Injection Layer Studies
Low work function for barrier reduction
Surface work function characterization
Flexible Thin-Film Transistor Research
Low decomposition temperature enabling low-temp processing
Thermal budget and substrate compatibility
p-Type Nitride Device Research
Reported high hole mobility in related Zn nitrides
p-Type doping and transport verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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